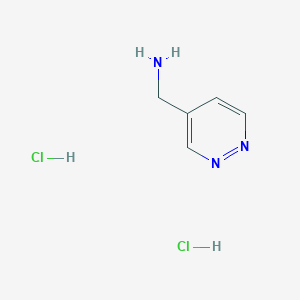

Pyridazin-4-ylmethanamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

pyridazin-4-ylmethanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3.2ClH/c6-3-5-1-2-7-8-4-5;;/h1-2,4H,3,6H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTHDCITZMPPPKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC=C1CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028615-75-9 | |

| Record name | 1-(pyridazin-4-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Pyridazin-4-ylmethanamine (B1591157) Dihydrochloride (B599025) and its Analogs

The construction of Pyridazin-4-ylmethanamine dihydrochloride and its analogs can be achieved through various synthetic strategies, each with its own advantages and limitations. These methods often involve the formation of the pyridazine (B1198779) core, followed by the introduction and manipulation of the aminomethyl side chain.

Direct Synthetic Routes to this compound

While a specific, detailed one-step synthesis of this compound is not extensively documented in readily available literature, a plausible and efficient multi-step synthetic pathway can be proposed based on established transformations of pyridazine derivatives. A common strategy involves the initial synthesis of a pyridazine ring with a suitable functional group at the 4-position, which can then be converted to the aminomethyl group.

One such proposed route begins with a commercially available or readily synthesized 4-halopyridazine. This can be converted to pyridazine-4-carbonitrile (B1316004) via nucleophilic substitution with a cyanide salt. Subsequent reduction of the nitrile group, for example through catalytic hydrogenation, would yield the desired Pyridazin-4-ylmethanamine. The final step would involve the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.

Another potential pathway involves the synthesis of pyridazine-4-carboxaldehyde. This aldehyde can then be converted to the target amine through reductive amination, a process discussed in more detail in the following section. The synthesis of the pyridazine core itself can be accomplished through various methods, including the reaction of 1,4-dicarbonyl compounds with hydrazine. chemtube3d.com

Reductive Amination Protocols for Related Heterocyclic Methanamines

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds (aldehydes and ketones). organic-chemistry.org This two-step, one-pot process involves the initial reaction of the carbonyl compound with an amine (or ammonia) to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. tandfonline.com This method is highly applicable to the synthesis of heterocyclic methanamines, including analogs of Pyridazin-4-ylmethanamine.

Key to the success of reductive amination is the choice of reducing agent, which should selectively reduce the imine in the presence of the starting carbonyl group. Several reagents are commonly employed for this purpose, each with specific characteristics.

| Reducing Agent | Typical Solvents | Key Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol | Capable of reducing aldehydes and ketones; added after imine formation is complete. organic-chemistry.org |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol | Less reactive than NaBH₄; stable at neutral pH, allowing for in situ reduction. organic-chemistry.org |

| Sodium triacetoxyborohydride (B8407120) (NaB(OAc)₃H) | Dichloromethane, Dichloroethane | Mild and selective; often used for acid-sensitive substrates. tandfonline.com |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Various | "Green" method; can be highly efficient but may require specialized equipment. mdpi.com |

For the synthesis of Pyridazin-4-ylmethanamine, pyridazine-4-carboxaldehyde could be reacted with ammonia (B1221849) in the presence of a suitable reducing agent to afford the target primary amine. This approach offers a direct route to the desired product from an aldehyde precursor. rsc.org

Nucleophilic Substitution Approaches in Heterocyclic Aminomethylation

Nucleophilic substitution is a fundamental reaction in heterocyclic chemistry, allowing for the introduction of a wide range of functional groups. gla.ac.uk In the context of synthesizing Pyridazin-4-ylmethanamine analogs, nucleophilic substitution can be employed to introduce the aminomethyl group or a precursor.

A common strategy involves starting with a pyridazine ring bearing a good leaving group, such as a halogen, at the 4-position (e.g., 4-chloropyridazine). This can then be reacted with a nucleophile that serves as a masked aminomethyl group. For example, reaction with potassium phthalimide (B116566) followed by hydrazinolysis (the Gabriel synthesis) is a classic method for preparing primary amines. Alternatively, reaction with sodium azide (B81097) to form an azidomethyl group, followed by reduction, would also yield the desired amine.

The reactivity of the pyridazine ring towards nucleophilic substitution is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms, which activates the ring for nucleophilic attack. rsc.org

Alkylation Strategies for Amine Functionalities

Once the primary amine of Pyridazin-4-ylmethanamine is formed, it can be further functionalized through alkylation to produce secondary and tertiary amines. Direct alkylation of amines with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. nih.gov

However, reductive amination provides a more controlled method for the N-alkylation of primary and secondary amines. In this approach, the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. This process can be repeated with a different carbonyl compound to synthesize tertiary amines with different alkyl groups.

Optimization of Multi-step Synthetic Pathways for Dihydrochloride Salts

The final step in the synthesis of this compound is the formation of the salt. Amine hydrochloride salts are often crystalline solids that are more stable and easier to handle than the corresponding free bases. semanticscholar.org The formation of the dihydrochloride salt indicates that both the primary amine and one of the pyridazine nitrogen atoms are protonated.

The optimization of dihydrochloride salt formation involves several factors:

Stoichiometry of Acid: The precise addition of two equivalents of hydrochloric acid is crucial for the selective formation of the dihydrochloride salt.

Solvent System: The choice of solvent can significantly impact the crystallization and purity of the salt. A solvent in which the salt is sparingly soluble is often chosen to facilitate precipitation. mdpi.com

Temperature: Cooling the reaction mixture can often improve the yield of the crystalline salt.

Purification: Recrystallization from a suitable solvent system is a common method for purifying the final salt product.

Careful control of these parameters is essential to obtain a high yield of the desired dihydrochloride salt with high purity. psu.edu

Investigations into Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by the functional groups present: the pyridazine ring and the primary aminomethyl group. The pyridazine ring is generally electron-deficient and can undergo nucleophilic substitution reactions, particularly at positions activated by the ring nitrogens. rsc.org It is less susceptible to electrophilic substitution than benzene (B151609). fiu.edu

The primary amine functionality is nucleophilic and can participate in a wide range of reactions, including acylation, alkylation, and condensation with carbonyl compounds to form imines. nih.gov

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties, which can be useful for analytical purposes or for creating a library of related compounds. nih.gov A variety of reagents can be used to derivatize the primary amine of Pyridazin-4-ylmethanamine.

| Derivatizing Reagent | Functional Group Targeted | Resulting Derivative |

| Acetic Anhydride | Primary Amine | Acetamide |

| Alkyl Halides | Primary Amine | Secondary or Tertiary Amine |

| Aldehydes/Ketones | Primary Amine | Imine (Schiff base) |

| Dansyl Chloride | Primary Amine | Sulfonamide |

| Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Primary Amine | Carbamate |

| o-Phthalaldehyde (OPA) | Primary Amine | Isoindole derivative |

These derivatization reactions allow for the modification of the physicochemical properties of Pyridazin-4-ylmethanamine, which can be important for various applications in chemical and pharmaceutical research.

Oxidative Transformations of the Amine Moiety and Heterocyclic Ring

The oxidative transformation of pyridazin-4-ylmethanamine can be approached by targeting either the exocyclic amine moiety or the heterocyclic pyridazine ring.

Oxidation of the Amine Moiety: The primary amine of the aminomethyl group is susceptible to oxidation to form various functional groups. Selective oxidation of primary amines can be challenging as it can lead to a mixture of products, including imines, oximes, nitriles, or, under harsher conditions, cleavage of the C-N bond. The choice of oxidant and reaction conditions is crucial for achieving the desired transformation. For instance, mild oxidizing agents could potentially convert the aminomethyl group into a formyl group (an aldehyde), while stronger oxidizing conditions might lead to a carboxylic acid. However, the presence of the pyridazine ring, which is electron-deficient, may influence the reactivity of the side-chain amine.

Oxidation of the Pyridazine Ring: The pyridazine ring can undergo N-oxidation at one or both of the nitrogen atoms to form pyridazine N-oxides. This transformation is significant as it can alter the electronic properties of the ring, making it more susceptible to certain types of reactions. For example, the formation of N-oxides can facilitate electrophilic substitution at the carbon atoms of the ring. Furthermore, pyridazine N-oxides can serve as precursors for other functional groups; for instance, they can be converted to 2-aminofurans through a combination of UV light and transition metal catalysis. The photoinduced deoxygenation of pyridazine N-oxides is another notable reaction, which can generate atomic oxygen.

A summary of potential oxidative transformations is presented in the table below.

| Starting Moiety | Reagent/Condition | Potential Product(s) |

| Primary Amine | Mild Oxidizing Agents | Imine, Formyl group |

| Primary Amine | Strong Oxidizing Agents | Carboxylic acid, Nitrile |

| Pyridazine Ring | Peroxy acids (e.g., m-CPBA) | Pyridazine N-oxide |

| Pyridazine N-oxide | UV light, Rhodium catalyst | 2-Aminofuran |

Reductive Reactions for Functional Group Interconversion

Reductive reactions are instrumental in the functional group interconversion of pyridazine derivatives. These reactions can target the pyridazine ring or substituents attached to it.

A key synthetic route to 4-aminomethylpyridazines involves the catalytic hydrogenation of the corresponding 4-cyanopyridazines. nih.gov This reaction directly illustrates a reductive transformation for functional group interconversion, where a nitrile group is reduced to a primary amine. This method is often carried out in a strongly acidic medium. nih.gov

The pyridazine ring itself can be reduced under certain conditions. Catalytic hydrogenation of pyridazine and its derivatives can lead to the corresponding saturated piperidine (B6355638) ring system. researchgate.net The choice of catalyst, solvent, temperature, and pressure are critical factors that determine the extent of reduction and the selectivity of the reaction. For instance, palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of nitrogen-containing heterocycles. mdpi.com The complete reduction of the pyridazine ring in pyridazin-4-ylmethanamine would yield (piperidine-4-yl)methanamine.

The following table summarizes key reductive reactions.

| Starting Material | Reaction Type | Reagents/Catalyst | Product |

| 4-Cyanopyridazine | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C), Acidic medium | 4-Aminomethylpyridazine |

| Pyridazine derivative | Catalytic Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Piperidine derivative |

Nucleophilic and Electrophilic Substitution Reactions on Pyridazine and Related Aromatic Rings

The pyridazine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards substitution reactions, making it generally more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to benzene.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient character of the pyridazine ring facilitates nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atoms. In the case of pyridazine, the C-3, C-4, C-5, and C-6 positions are all activated towards nucleophilic attack. The presence of a good leaving group, such as a halogen, on the ring further enhances the feasibility of SNAr reactions. For pyridazin-4-ylmethanamine, while the aminomethyl group is not a leaving group, the inherent reactivity of the ring positions remains. If a suitable leaving group were present at the C-3, C-5, or C-6 position, it could be displaced by a variety of nucleophiles.

Electrophilic Aromatic Substitution: Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the deactivating effect of the two nitrogen atoms, which withdraw electron density from the ring. Furthermore, under acidic conditions typically required for electrophilic substitution, the nitrogen atoms can be protonated, further deactivating the ring. However, the introduction of an N-oxide functionality can activate the ring towards electrophilic attack, directing substituents to specific positions. nih.gov

The table below outlines the general reactivity of the pyridazine ring.

| Reaction Type | Reactivity of Pyridazine Ring | Preferred Positions | Influencing Factors |

| Nucleophilic Aromatic Substitution | Favored | C-3, C-4, C-5, C-6 | Presence of a good leaving group |

| Electrophilic Aromatic Substitution | Disfavored | - | Ring deactivation by nitrogen atoms; protonation in acidic media |

| Electrophilic Aromatic Substitution (on N-oxide) | Possible | Varies depending on N-oxide position | Activation by the N-oxide group |

Formation and Utility of Dihydrochloride Salts in Research Applications

Pyridazin-4-ylmethanamine is often supplied and utilized in its dihydrochloride salt form. The formation of this salt involves the protonation of the two basic nitrogen centers in the molecule: the primary amine of the aminomethyl group and one of the nitrogen atoms in the pyridazine ring. The pyridazine ring itself is weakly basic. nih.gov The formation of a dihydrochloride salt significantly impacts the physicochemical properties of the compound, which is particularly advantageous for research applications.

The primary utility of forming a hydrochloride salt is to enhance the aqueous solubility of the parent compound. Many organic molecules, especially those with heterocyclic rings, have poor solubility in water. By converting the basic amine and the pyridazine nitrogen into their respective ammonium and pyridazinium chlorides, the resulting salt becomes an ionic compound that is generally much more soluble in aqueous media. This improved solubility is crucial for a variety of research applications, including in vitro biological assays and as starting materials for further chemical synthesis in aqueous or protic solvents. For instance, the drug minaprine, which contains a 3-aminopyridazine (B1208633) core, is formulated as a dihydrochloride salt to improve its crystallinity and aqueous solubility from an oily free base. nih.gov

The formation of a stable, crystalline salt also facilitates the purification, handling, and storage of the compound. Crystalline salts are often easier to purify through recrystallization than their free base counterparts, which may be oils or low-melting solids. They also tend to have better stability and a longer shelf life.

| Property | Free Base | Dihydrochloride Salt | Advantage in Research |

| Aqueous Solubility | Low | High | Facilitates use in biological assays and as a reactant in aqueous media. |

| Physical State | Often oil or low-melting solid | Crystalline solid | Easier purification, handling, and storage. |

| Stability | Generally lower | Generally higher | Longer shelf life and more reliable for experimental use. |

Urea (B33335) and Sulfonamide Formation via Amine Derivatization

The primary amine of the aminomethyl group in pyridazin-4-ylmethanamine is a versatile functional handle for the synthesis of a wide range of derivatives, including ureas and sulfonamides. These derivatizations are common strategies in medicinal chemistry to explore structure-activity relationships.

Urea Formation: The reaction of the primary amine with an isocyanate is a straightforward and high-yielding method for the synthesis of ureas. nih.gov Alternatively, reaction with a carbamoyl (B1232498) chloride or by using coupling reagents such as carbonyldiimidazole (CDI) with another amine can also yield unsymmetrical ureas. The general scheme for the formation of a pyridazinyl urea is as follows:

Pyridazin-4-yl-CH₂-NH₂ + R-N=C=O → Pyridazin-4-yl-CH₂-NH-C(=O)-NH-R

Sulfonamide Formation: Sulfonamides are readily prepared by the reaction of the primary amine with a sulfonyl chloride in the presence of a base to neutralize the HCl byproduct. researchgate.net This reaction is robust and allows for the introduction of a wide variety of substituents on the sulfonyl group. The general reaction is:

Pyridazin-4-yl-CH₂-NH₂ + R-SO₂-Cl → Pyridazin-4-yl-CH₂-NH-SO₂-R

The synthesis of pyridazinyl sulfonamides has been reported as a route to new compounds with potential biological activities. researchgate.net

The following table provides an overview of these derivatization reactions.

| Derivative | Reagents | General Structure of Product |

| Urea | Isocyanate (R-NCO) | Pyridazin-4-yl-CH₂-NH-C(=O)-NH-R |

| Sulfonamide | Sulfonyl chloride (R-SO₂-Cl), Base | Pyridazin-4-yl-CH₂-NH-SO₂-R |

Structure Activity Relationship Sar and Structural Modification Studies

General Principles of SAR Analysis in Pyridazin-4-ylmethanamine (B1591157) Derivatives and Related Heterocyclic Amines

The pyridazine (B1198779) ring is a key pharmacophore in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, and anticancer effects. rjptonline.org The inherent physicochemical properties of the pyridazine nucleus, such as its aromaticity, dipole moment, and hydrogen bonding capacity, are pivotal in its molecular recognition by biological targets. blumberginstitute.org

SAR analysis in pyridazin-4-ylmethanamine derivatives generally focuses on three main structural components: the pyridazine core, the substituents on this core, and the aminomethyl side chain at the 4-position. Key principles guiding SAR studies in this chemical space include:

Electronic Effects : The electron-donating or electron-withdrawing nature of substituents on the pyridazine ring can significantly modulate the electron density of the ring system. This, in turn, influences the pKa of the nitrogen atoms and the aminomethyl group, affecting ionization at physiological pH and the strength of interactions with biological targets. mdpi.com

Steric Factors : The size and shape of substituents can dictate the molecule's ability to fit into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions but can also lead to steric hindrance, preventing optimal binding.

Conformational Flexibility : The rotational freedom around the bond connecting the aminomethyl group to the pyridazine ring allows the molecule to adopt various conformations. The preferred conformation for binding to a biological target is a key determinant of its activity.

Impact of Substituent Effects on Chemical and Biological Activity

Substituents on the pyridazine ring can profoundly alter the electronic properties and, consequently, the biological activity of pyridazin-4-ylmethanamine derivatives.

Methoxy (B1213986) Group (-OCH₃) : As an electron-donating group, a methoxy substituent can increase the electron density of the pyridazine ring. This can enhance the basicity of the ring nitrogens and potentially influence hydrogen bond acceptor strength. In broader studies of heterocyclic compounds, methoxy groups have been shown to enhance antiproliferative activity. mdpi.com

Trifluoromethyl Group (-CF₃) : The trifluoromethyl group is a strong electron-withdrawing group. Its incorporation can significantly lower the pKa of the pyridazine ring, making it less basic. This can be advantageous in modulating the pharmacokinetic properties of a drug candidate, such as improving metabolic stability. mdpi.com

Halogens (-F, -Cl, -Br, -I) : Halogens are electron-withdrawing groups that can also participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding affinity. The effect of halogens on biological activity can be complex, influencing both the electronic and steric properties of the molecule. For instance, in some pyridazine-based compounds, fluorinated derivatives have shown to be more effective kinetic inhibitors in certain biological assays. nih.gov

The following table summarizes the general electronic effects of these substituents:

| Substituent | Electronic Effect | Potential Impact on Pyridazin-4-ylmethanamine Derivatives |

| Methoxy (-OCH₃) | Electron-donating | Increased basicity, potential for enhanced H-bonding |

| Trifluoromethyl (-CF₃) | Strong electron-withdrawing | Decreased basicity, improved metabolic stability |

| Halogens (-F, -Cl) | Electron-withdrawing | Decreased basicity, potential for halogen bonding |

The aminomethyl group at the 4-position is a critical component of pyridazin-4-ylmethanamine, as the primary amine is likely to be protonated at physiological pH, allowing for ionic interactions with biological targets. Modifications to this moiety can have a significant impact on activity.

N-Alkylation : Introducing alkyl groups on the nitrogen atom can alter the basicity and lipophilicity of the molecule. While this can sometimes lead to improved cell permeability, it may also reduce the strength of ionic interactions if the primary amine is crucial for binding.

Acylation : Conversion of the amine to an amide would neutralize its basicity and introduce a hydrogen bond donor and acceptor group. This would fundamentally change the interaction profile of the molecule with its target.

Extension of the Alkyl Chain : Increasing the length of the linker between the pyridazine ring and the amine could alter the positioning of the amino group within a binding site, potentially leading to a loss or gain of activity.

In a study on flavagline-inspired eIF4A inhibitors, a variety of N-substitutions on a 1-aminomethyl group were found to be well-tolerated, suggesting that this position can be a useful site for tuning the ADME properties of a molecule. nih.gov

The replacement of one heterocyclic ring system with another, known as bioisosteric replacement, is a common strategy in medicinal chemistry to improve a compound's properties while retaining its biological activity. Comparing pyridazine with its pyridine (B92270) analog (4-picolylamine) can provide valuable SAR insights.

The key difference between pyridazine and pyridine is the presence of two adjacent nitrogen atoms in the former. This has several consequences:

Dipole Moment : Pyridazine has a larger dipole moment than pyridine, which can influence its solubility and ability to engage in dipole-dipole interactions.

Hydrogen Bonding : The two nitrogen atoms in pyridazine offer an additional hydrogen bond acceptor site compared to pyridine.

In a study involving bioisosteric replacement of a pyridine pharmacophore with a pyridazine nucleus in certain nAChR ligands, the pyridazine-containing compound exhibited a 30-fold lower affinity for the (α4)₂(β2)₃ subtype compared to its pyridine counterpart. nih.gov This highlights that while structurally similar, the electronic differences between the two heterocycles can lead to significant changes in biological activity.

The following table provides a comparison of the key properties of pyridazine and pyridine:

| Property | Pyridazine | Pyridine |

| Number of Nitrogen Atoms | 2 | 1 |

| pKa | ~2.3 | ~5.2 |

| Dipole Moment | Higher | Lower |

| H-bond Acceptor Sites | 2 | 1 |

Conformational Analysis and its Correlation with Molecular Recognition (Implied by SAR)

The biologically active conformation is the specific spatial arrangement of the molecule when it binds to its target. The energy barrier for rotation around this bond is likely to be relatively low, allowing the molecule to readily adopt the optimal conformation for binding. However, the introduction of bulky substituents on the pyridazine ring, particularly at the positions adjacent to the aminomethyl group, could restrict this rotation and lock the molecule into a less favorable conformation, thereby reducing its biological activity.

The interplay between the electronic effects of substituents and the conformational freedom of the molecule is a key aspect of SAR. For a molecule to be active, it must not only possess the correct electronic and steric features but also be able to present them to the biological target in the correct three-dimensional arrangement.

Biological Activity Investigations and Mechanistic Elucidation in Research Models

Research into Antiproliferative and Anticancer Potentials of Pyridazin-4-ylmethanamine (B1591157) Derivatives

Derivatives of the pyridazine (B1198779) scaffold have been the subject of extensive research to evaluate their potential as antiproliferative and anticancer agents. The unique physicochemical properties of the pyridazine ring, such as its capacity for hydrogen bonding and π-π stacking interactions, make it a valuable pharmacophore in the design of molecules that can interact with biological targets involved in cancer progression. nih.gov Studies have demonstrated that various substituted pyridazine derivatives exhibit a range of antiproliferative activities against diverse cancer cell lines. figshare.com

The antiproliferative effects of pyridazin-4-ylmethanamine derivatives and related compounds are typically assessed using standard in vitro cellular assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability to determine the concentration-dependent inhibitory effects of the compounds. nih.gov

Research has shown that the efficacy of these derivatives is often specific to certain cancer cell lines. For instance, a series of pyridazin-3-one derivatives substituted with morpholino-pyrimidine showed significant anti-proliferative activities against the Hs746T human gastric cancer cell line. nih.gov In another study, adamantyl derivatives of N-aryl-substituted 3-hydroxy-2-methylpyridin-4-ones displayed moderate to strong antiproliferative activity across several cell lines, including HCT 116 (colon carcinoma), H 460 (lung carcinoma), MCF-7 (breast carcinoma), and K562 (chronic myelogenous leukemia), with some derivatives showing selective activity at low micromolar concentrations. nih.gov

Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been evaluated, with one compound showing notable cell growth inhibition against non-small cell lung cancer (HOP-62), CNS cancer (SNB-75), breast cancer (HS578T), and melanoma (MALME-3M) cell lines. rsc.org The investigation of pyrimidin-4-yl-1H-imidazol-2-yl derivatives revealed potent activities against A375P and WM3629 human melanoma cell lines. nih.gov The diversity in cell line susceptibility underscores the importance of the specific chemical substitutions on the pyridazine core in determining the anticancer activity spectrum. mdpi.com

Table 1: Antiproliferative Activity of Pyridazine Derivatives in Various Cancer Cell Lines This is an interactive table. Select a cell line to see related compound classes.

| Cell Line | Cancer Type | Compound Class Studied | Reference |

| Hs746T | Human Gastric Cancer | Pyridazin-3-one derivatives | nih.gov |

| HCT 116 | Colon Carcinoma | Adamantyl-pyridin-4-ones | nih.gov |

| H 460 | Lung Carcinoma | Adamantyl-pyridin-4-ones | nih.gov |

| MCF-7 | Breast Carcinoma | Adamantyl-pyridin-4-ones | nih.gov |

| K562 | Chronic Myelogenous Leukemia | Adamantyl-pyridin-4-ones | nih.gov |

| HOP-62 | Non-Small Cell Lung Cancer | Pyrazolo[3,4-d]pyrimidine derivatives | rsc.org |

| SNB-75 | CNS Cancer | Pyrazolo[3,4-d]pyrimidine derivatives | rsc.org |

| A375P | Human Melanoma | Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | nih.gov |

| SW480 | Colorectal Adenocarcinoma | Dispiropiperazine derivatives | nih.govmacewan.ca |

A key mechanism through which pyridazine derivatives exert their antiproliferative effects is the perturbation of the cell cycle, leading to arrest at specific checkpoints. Flow cytometry is a primary technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a test compound.

Studies on various pyridazine-related structures have demonstrated their ability to induce cell cycle arrest. For example, certain adamantyl-containing pyridin-4-one derivatives were found to cause a reduction in the number of cells in the S phase, accompanied by an accumulation of cells in either the G0/G1 or G2/M phases. nih.gov A pyrazolo[3,4-d]pyridazine derivative was shown to induce cell cycle arrest at the Sub G1 and G2/M phases in A549 lung cancer cells. nih.gov Similarly, a ciprofloxacin (B1669076) derivative featuring a piperazinyl moiety induced G2/M phase arrest in HCT 116 and A549 cancer cells. nih.gov Further research on a specific dispiropiperazine derivative confirmed its ability to arrest SW480 human cancer cells in the G2/M phase, with subsequent analysis indicating a specific arrest in the M phase. nih.govmacewan.ca Another study on pyrazolo[3,4-d]pyrimidine derivatives revealed significant cell cycle arrest at the G0/G1 phase. rsc.org This disruption of normal cell cycle progression prevents cancer cells from dividing and proliferating.

In addition to cell cycle arrest, many pyridazine derivatives have been found to induce programmed cell death (apoptosis) and, in some cases, necrosis in cancer cells. The induction of apoptosis is a highly sought-after characteristic for anticancer agents.

One study on a pyrazolo[3,4-d]pyridazine derivative demonstrated a significant increase in the percentage of apoptotic A549 lung cancer cells compared to untreated cells (10.06% vs 0.57%). nih.gov The mechanism was linked to the disruption of the balance between the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax. The derivative was found to inhibit the expression of the bcl-2 gene, thereby promoting apoptosis through a potential intrinsic mitochondria-dependent pathway. nih.gov Similarly, a ciprofloxacin derivative was shown to induce apoptosis by overexpressing p53 and Bax proteins while decreasing the expression of the bcl2 gene. nih.gov Other research has also confirmed the ability of specific compounds to induce both apoptosis and necrosis. nih.govmacewan.ca The time and concentration of the compound can influence whether cells undergo early apoptosis or progress to late apoptosis and necrosis. researchgate.net

Enzyme and Receptor Modulation Studies

The biological activities of pyridazin-4-ylmethanamine derivatives are rooted in their ability to interact with and modulate the function of specific enzymes and receptors that are critical for cell signaling and survival.

Protein kinases are crucial regulators of signal transduction pathways that often become dysregulated in cancer, making them prime targets for therapeutic intervention. nih.govresearchgate.net The pyridazine scaffold has been incorporated into numerous molecules designed as kinase inhibitors.

Several studies have identified pyridazine derivatives as potent inhibitors of specific kinases. For example, certain pyridazin-3-one derivatives were developed as novel inhibitors of the c-Met tyrosine kinase, which is involved in cell proliferation and migration. nih.gov Other research has focused on discovering pyrimidin-4-yl-1H-imidazole derivatives as potent and selective inhibitors of CRAF kinase. nih.gov Pyrazolo[3,4-b]pyridine derivatives have been found to inhibit Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9), enzymes critical for cell cycle regulation. mdpi.com Additionally, N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole derivatives have been identified as potent inhibitors of Protein Kinase Cβ (PKCβ). nih.gov By inhibiting these kinases, the compounds can block the downstream signaling pathways that promote cancer cell growth and survival. khanacademy.orgnih.gov For instance, necroptosis, a form of regulated cell death, can be targeted by inhibiting Receptor-Interacting Protein Kinase 1 (RIPK1), and pyridazin-4-one derivatives have been developed as potent inhibitors for this purpose. nih.gov

Table 2: Kinase Targets of Pyridazine-Related Derivatives This is an interactive table. Select a kinase to see the associated compound class.

| Kinase Target | Function in Cell Signaling | Associated Compound Class | Reference |

| c-Met | Tyrosine kinase involved in proliferation, motility | Pyridazin-3-one derivatives | nih.gov |

| CRAF | Serine/threonine kinase in MAPK/ERK pathway | Pyrimidin-4-yl-1H-imidazol-2-yl derivatives | nih.gov |

| CDK2 / CDK9 | Cyclin-dependent kinases regulating cell cycle | Pyrazolo[3,4-b]pyridine derivatives | mdpi.com |

| PKCβ | Serine/threonine kinase in various signaling pathways | N-pyrimidin-4-yl-3-amino-pyrrolo[3,4-C]pyrazole derivatives | nih.gov |

| RIPK1 | Serine/threonine kinase involved in necroptosis | Pyridazin-4-one derivatives | nih.gov |

The efficacy of a compound is determined by its ability to bind to its biological target. The pyridazine ring possesses unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, that are crucial for drug-target interactions. nih.gov Molecular modeling and docking studies are often employed to understand how these derivatives interact with the binding sites of receptors and enzymes.

For example, a pyrazolo[3,4-d]pyridazine derivative was studied for its interaction with the X-linked inhibitor of apoptosis (XIAP) protein, a key regulator of cell death. nih.gov Molecular modeling revealed a high binding affinity for the XIAP-BIR3 domain, suggesting a mechanism for its pro-apoptotic activity. nih.gov In a different context, molecular docking studies of certain pyridazine derivatives showed significant binding affinities to both mu-opioid and kappa-opioid receptors, indicating potential applications beyond cancer. researchgate.net The pyridazine ring can engage in critical interactions, such as forming dual hydrogen bonds with a target protein or participating in π-stacking with aromatic residues like tyrosine within a binding pocket. nih.gov These specific molecular interactions are fundamental to the compound's ability to modulate the function of its target receptor or enzyme.

Activation of Specific Protein Targets (e.g., NAMPT)

The pyridazine moiety, a core component of Pyridazin-4-ylmethanamine dihydrochloride (B599025), has been identified as a key structural feature in the development of activators for nicotinamide (B372718) phosphoribosyltransferase (NAMPT). NAMPT is a crucial enzyme in the NAD+ salvage pathway, playing a significant role in cellular metabolism and energy homeostasis. Research into small molecule activators of NAMPT has highlighted the importance of the pyridyl group in mediating this activation.

While direct biochemical assay data for Pyridazin-4-ylmethanamine dihydrochloride is not extensively available in the public domain, studies on structurally related compounds suggest a potential mechanism of action. The activation of NAMPT by certain small molecules is thought to involve an allosteric mechanism, where the compound binds to a site distinct from the active site, inducing a conformational change that enhances the enzyme's catalytic activity. It has been proposed that the 4-pyridyl group is a critical pharmacophore for NAMPT activation. For instance, the conversion of a potent NAMPT inhibitor into an activator was achieved by simply moving the pyridine (B92270) nitrogen from the 3-position to the 4-position, resulting in the compound SBI-797812. researchgate.net This compound was found to shift the NAMPT reaction equilibrium towards the formation of nicotinamide mononucleotide (NMN), increase the enzyme's affinity for ATP, and stabilize the phosphorylated active form of NAMPT. researchgate.net

The proposed mechanism for some NAMPT activators involves interaction with the enzyme's active site, where they can relieve substrate inhibition and promote a more efficient catalytic cycle. nih.gov Given that this compound possesses this key 4-pyridylmethanamine structural motif, it is plausible that it could function as a NAMPT activator through a similar mechanism, though this requires direct experimental confirmation through biochemical assays.

Other Documented Biological Activities of Pyridazin-4-ylmethanamine Derived Compounds

Antifungal Activity of Sulfonamide Derivatives

Sulfonamide derivatives of pyridazine have demonstrated notable antifungal activity against various pathogenic fungi. Studies have shown that incorporating a sulfonamide group into the pyridazine scaffold can lead to compounds with significant efficacy. The antifungal activity is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Several research groups have synthesized and tested a range of pyridazinyl sulfonamide derivatives against fungal strains such as Candida albicans and Aspergillus niger. biomedpharmajournal.orgresearchgate.net For example, certain N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides exhibited better antifungal activity than the standard drug fluconazole. researchgate.net In one study, compound 5d was found to be most active against Candida albicans with a MIC of 0.224 mg/mL, while compound 2b was most active against Aspergillus niger with a MIC of 0.190 mg/mL. researchgate.net

The mechanism of action for these antifungal derivatives is often linked to the inhibition of essential fungal enzymes, similar to the action of other sulfonamide drugs. The structure-activity relationship studies indicate that the nature and position of substituents on the pyridazine and sulfonamide moieties play a crucial role in determining the antifungal potency.

| Compound Derivative | Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pyridazinone Derivative IIId | Aspergillus niger | - | biomedpharmajournal.org |

| Pyridazinone Derivative IIId | Candida albicans | - | biomedpharmajournal.org |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide 5d | Candida albicans | 224 | researchgate.net |

| [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide 2b | Aspergillus niger | 190 | researchgate.net |

Potential for Arthropod Control through Derived Compounds

Derivatives of pyridazine have been investigated for their potential as insecticides. The pyridazine ring serves as a versatile scaffold for the development of compounds targeting the nervous system of insects. Research has shown that certain pyridazine derivatives can act as antagonists of insect GABA receptors, which are crucial for neurotransmission.

One study reported the synthesis and insecticidal activity of novel 1,6-dihydro-6-iminopyridazine derivatives. bibliomed.org These compounds were found to exhibit antagonistic activities against the GABA receptors of the common cutworm and housefly. Several of these derivatives demonstrated moderate insecticidal activity against common cutworm larvae, with mortality rates exceeding 60% at a concentration of 100 mg/kg. bibliomed.org Another study on pyridine derivatives showed that some compounds possessed strong aphidicidal activities against the cowpea aphid, Aphis craccivora. nih.gov

The insecticidal potential of these compounds is attributed to their ability to disrupt normal nerve function in arthropods, leading to paralysis and death. The structural modifications on the pyridazine ring are key to optimizing their potency and selectivity for insect targets over non-target organisms.

| Compound Class | Target Pest | Activity | Reference |

|---|---|---|---|

| 1,6-dihydro-6-iminopyridazine derivatives | Common cutworm larvae | >60% mortality at 100 mg/kg | bibliomed.org |

| Pyridazine derivatives | Mucsa domestica | Good activity | bibliomed.org |

| Pyridazine derivatives | Macrosiphum pisi | Good activity | bibliomed.org |

| Pyrimidin-4-amine derivatives | Mythimna separata | 100% activity | researchgate.net |

Explorations as Corrosion Inhibitors

Pyridazine derivatives have been explored as effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to the presence of nitrogen atoms and, in some cases, sulfur atoms, as well as π-electrons in the pyridazine ring. These features facilitate the adsorption of the molecules onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium.

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to evaluate the performance of these inhibitors. jocpr.comafricaresearchconnects.comresearchgate.netderpharmachemica.com Potentiodynamic polarization studies often reveal that pyridazine derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. EIS measurements typically show an increase in the charge-transfer resistance and a decrease in the double-layer capacitance upon the addition of the inhibitor, confirming the formation of an adsorbed protective film on the metal surface. jocpr.comafricaresearchconnects.comresearchgate.netderpharmachemica.com

The efficiency of these inhibitors is dependent on their concentration, the temperature, and the nature of the corrosive environment. The adsorption of these compounds on the metal surface often follows the Langmuir adsorption isotherm.

| Derivative Type | Metal | Corrosive Medium | Inhibition Efficiency | Technique |

|---|---|---|---|---|

| 5-[(2-chlorophenyl)(hydroxy)methyl]-6-methylpyridazin-3(2H)-one | Copper | 2.0 M HNO3 | Good | Weight loss, EIS |

| 5-[hydroxy(phenyl)methyl]-6-methylpyridazin-3(2H)-one | Copper | Nitric acid | Good | Weight loss, EIS |

Comprehensive Mechanistic Elucidation using Biochemical and Molecular Biology Techniques

The elucidation of the precise mechanisms of action of this compound and its derivatives at the molecular level requires a combination of biochemical and molecular biology techniques. While specific studies on this particular compound are limited, the approaches used for similar pyridazine derivatives can be extrapolated.

Biochemical assays are fundamental to understanding the interaction of these compounds with their protein targets. For instance, in the context of NAMPT activation, enzyme kinetics assays are crucial to determine the effect of the compound on the enzyme's catalytic parameters, such as Km and Vmax. nih.gov These assays can reveal whether the compound acts as a competitive, non-competitive, or allosteric activator. Isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity and thermodynamics of the compound-protein interaction.

Molecular biology techniques provide insights into the cellular effects of these compounds. For example, gene expression analysis using techniques like quantitative PCR (qPCR) or RNA sequencing can reveal changes in the expression of genes downstream of the target protein. In the case of potential anticancer or antifungal agents, cell-based assays are used to assess cytotoxicity, apoptosis, and cell cycle arrest.

Molecular docking and simulation studies are powerful computational tools used to predict and analyze the binding mode of a ligand to its receptor. amazonaws.comnih.govnih.govresearchgate.net These studies can provide a three-dimensional model of the ligand-protein complex, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that are crucial for binding. This information is invaluable for understanding the structure-activity relationships and for the rational design of more potent and selective derivatives.

Computational Chemistry and Molecular Modeling Applications

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Pyridazin-4-ylmethanamine (B1591157) dihydrochloride (B599025), DFT calculations provide a foundational understanding of its molecular properties, which are crucial for interpreting its reactivity and interactions.

DFT studies on related pyridazine (B1198779) structures have demonstrated the utility of this approach in determining optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov For instance, a low HOMO-LUMO gap would suggest higher reactivity. nih.gov

Furthermore, DFT can be employed to calculate the Molecular Electrostatic Potential (MEP), which maps the electrostatic potential onto the constant electron density surface. researchgate.net This visualization helps in identifying the electron-rich and electron-deficient regions of Pyridazin-4-ylmethanamine dihydrochloride, thereby predicting sites for electrophilic and nucleophilic attacks and its potential for hydrogen bonding interactions. researchgate.netnih.gov While specific DFT data for the title compound is not available in the cited literature, the established methodologies are directly applicable.

Table 1: Hypothetical DFT-Calculated Properties for this compound (Note: The following data is illustrative of typical DFT outputs and is not based on published results for this specific compound.)

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.2 D | Influences solubility and intermolecular interactions |

| Molecular Electrostatic Potential (MEP) | Negative potential around N atoms; Positive potential around amine hydrogens | Predicts sites for non-covalent interactions |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netekb.eg This is particularly useful in predicting the binding mode of this compound to a protein target of interest. The process involves sampling a high number of possible conformations of the ligand within the protein's active site and scoring them based on their binding affinity. nih.govsemanticscholar.org

Following docking, molecular dynamics (MD) simulations can be performed to provide a more dynamic and realistic view of the ligand-protein complex over time. rsc.orgnih.gov MD simulations calculate the trajectory of atoms and molecules by iteratively solving Newton's equations of motion, offering insights into the stability of the binding pose, the flexibility of the complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that are maintained. rsc.orgresearchgate.net For this compound, these simulations would be crucial in validating docking results and understanding the energetic landscape of its interaction with a biological target. The pyridazine ring itself is known to participate in significant drug-target interactions, including hydrogen bonding and π-π stacking. nih.gov

Table 2: Illustrative Molecular Docking and Dynamics Simulation Parameters (Note: This table represents typical parameters and findings from such studies and is not based on specific published data for this compound.)

| Parameter | Description / Finding |

| Target Protein | e.g., A specific kinase or receptor |

| Docking Score | e.g., -8.5 kcal/mol (indicative of strong binding affinity) |

| Key Interacting Residues | e.g., Asp145, Lys33, Ile10 (predicting specific amino acids involved in binding) |

| MD Simulation Length | 100 ns |

| RMSD of Ligand | Stable trajectory below 2 Å (suggesting a stable binding pose) |

| Dominant Interaction Types | Hydrogen bonding with backbone carbonyls, hydrophobic interactions with aliphatic residues |

In Silico Prediction of Pharmacological Profiles (e.g., P-glycoprotein substrate, CYP1A2 inhibition)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, helping to identify potential liabilities of a compound. Various computational models, often based on machine learning algorithms trained on large datasets of known compounds, can predict these properties for new molecules like this compound. nih.govresearchgate.net

P-glycoprotein (P-gp) Substrate Prediction: P-gp is an efflux pump that can transport a wide range of drugs out of cells, leading to multidrug resistance and reduced bioavailability. csmres.co.ukbohrium.com In silico models can classify whether a compound is likely to be a substrate or an inhibitor of P-gp based on its physicochemical properties and structural features. nih.gov

CYP1A2 Inhibition Prediction: Cytochrome P450 enzymes, such as CYP1A2, are major players in drug metabolism. Inhibition of these enzymes can lead to adverse drug-drug interactions. nih.govmdpi.comresearchgate.netdntb.gov.ua Computational models can predict the likelihood of a compound inhibiting CYP1A2, which is valuable information for assessing its safety profile. nih.gov These predictions are often based on pharmacophore models or quantitative structure-activity relationship (QSAR) studies. mdpi.comresearchgate.net

Table 3: Predicted Pharmacological Profile of this compound (Note: These predictions are illustrative and would require specific in silico modeling for confirmation.)

| Pharmacological Parameter | Predicted Outcome | Implication |

| P-glycoprotein (P-gp) Substrate | Likely Substrate | Potential for efflux and reduced oral bioavailability |

| CYP1A2 Inhibition | Low Probability | Lower risk of drug-drug interactions with CYP1A2 substrates |

| Blood-Brain Barrier (BBB) Penetration | Predicted to cross | Potential for CNS activity |

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption |

Applications in Advanced Organic Synthesis and Material Science Research

Role as Essential Building Blocks for Complex Chemical Entities

In the field of organic chemistry, the synthesis of complex molecules relies on the use of well-defined starting materials known as building blocks. Pyridazin-4-ylmethanamine (B1591157) dihydrochloride (B599025) serves as one such essential building block due to its inherent chemical features. researchgate.net The compound consists of a six-membered aromatic ring containing two adjacent nitrogen atoms (a pyridazine (B1198779) ring) and an aminomethyl side chain (-CH2NH2). echemi.commanchesterorganics.com This combination is particularly useful for chemists.

| Property | Description | Reference |

|---|---|---|

| Chemical Formula | C5H9Cl2N3 | calpaclab.com |

| Molecular Weight | 182.05 g/mol | calpaclab.comsigmaaldrich.com |

| Core Structure | Pyridazine Ring | echemi.com |

| Reactive Group | Primary Amine (-NH2) | echemi.com |

| Classification | Heterocyclic Compound, Protein Degrader Building Block | echemi.comcalpaclab.com |

Development of Novel Heterocyclic Compound Classes

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. researchgate.net The pyridazine ring is a key component in a variety of pharmacologically active compounds. researchgate.net Building blocks like this compound are instrumental in the synthesis of new and complex heterocyclic systems.

Researchers utilize the pyridazine moiety as a scaffold to construct larger, fused ring systems. researchgate.net Synthetic strategies such as cycloaddition and condensation reactions allow chemists to build additional rings onto the pyridazine core, leading to the creation of novel compound classes like triazolo[4,5-b]-pyridazines and pyrido[3,4-c]pyridazines. researchgate.netmdpi.com These new polynuclear heterocyclic systems often exhibit unique chemical and physical properties that are not present in their simpler precursors. The ability to systematically modify the pyridazine structure through the use of versatile building blocks enables the exploration of new chemical space and the development of compounds with tailored functions. researchgate.netorganic-chemistry.org

Utilization in Chemical Probe Design and Synthesis

Chemical probes are small molecules designed to bind to a specific protein or other biological target with high affinity and selectivity. nih.govresearchgate.net They are crucial tools for studying biological processes and validating new drug targets. The structure of this compound makes it well-suited for the synthesis of such probes.

The primary amine group on the molecule serves as a critical attachment point. calpaclab.com In the design of a chemical probe, this amine can be used to connect the pyridazine core to a linker, which might then be attached to a solid support like a bead. This immobilization is a key step in chemical proteomics experiments, where the probe is used to "pull down" its protein target from a complex mixture of cellular proteins. nih.gov By identifying the captured protein, researchers can uncover the molecular target of a compound that shows interesting activity in a cell-based screen. researchgate.net The pyridazine portion of the molecule provides the core structure that can be optimized for binding to the target protein, while the amine handle provides the synthetic versatility needed to turn a promising compound into a functional research tool. nih.gov

Explorations in Material Science for Engineered Properties

The application of pyridazine-containing compounds extends beyond medicine into the realm of material science. Researchers are exploring the use of these heterocyclic structures to create new polymers with enhanced or specialized properties. nih.gov

A notable example involves the synthesis of a novel epoxy resin using a pyridazine-based compound derived from biomass. nih.gov In this research, a pyridazine derivative was synthesized and then used as a monomer to create a thermosetting polymer. When compared to a standard petroleum-based bisphenol A (BPA) epoxy resin, the new pyridazine-containing material exhibited significantly improved characteristics. Specifically, it showed a higher glass transition temperature, indicating better thermal stability. Its mechanical properties were also superior, with a notable increase in both storage modulus and Young's modulus. Furthermore, the material demonstrated intrinsic flame-retardant properties, a highly desirable feature for many industrial applications. nih.gov This work highlights how incorporating a pyridazine core into a polymer structure can lead to materials with specifically engineered and superior performance. nih.gov

| Property | Pyridazine-Based Epoxy (GSPZ-EP) | Standard BPA Epoxy | Improvement | Reference |

|---|---|---|---|---|

| Glass Transition Temperature (Tg) | 187 °C | 173 °C | Higher thermal stability | nih.gov |

| Storage Modulus (at 30 °C) | - | - | +70% | nih.gov |

| Young's Modulus | - | - | +93% | nih.gov |

| Char Yield (in N2) | - | - | +140% | nih.gov |

| Flame Retardancy (UL-94 Test) | Close to V-0 rating | Not specified | Good intrinsic flame retardancy | nih.gov |

Pharmacological and Medicinal Chemistry Research Applications

Strategies in Drug Discovery and Lead Optimization Programs

The pyridazine (B1198779) scaffold is a versatile building block in drug discovery, frequently employed in lead optimization to enhance the pharmacological profiles of hit compounds. nih.govvichemchemie.com Lead optimization is a critical phase that aims to improve characteristics such as potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). danaher.com The inherent properties of the pyridazine ring can be strategically leveraged to address common challenges in this process. blumberginstitute.org

Key Strategies Incorporating the Pyridazine Moiety:

Scaffold Hopping and Bioisosterism: The pyridazine ring is often used as a bioisosteric replacement for other aromatic systems, like phenyl or pyridine (B92270) rings. nih.gov This strategy, known as scaffold hopping, can lead to improved properties such as increased polarity, reduced lipophilicity, and altered metabolic stability, which are crucial for optimizing a drug candidate's profile. spirochem.com

Modulation of Physicochemical Properties: The electron-withdrawing nature of the adjacent nitrogen atoms influences the electronic distribution of the ring, which can be fine-tuned by adding substituents. blumberginstitute.org This allows medicinal chemists to modulate a molecule's pKa, solubility, and ability to form hydrogen bonds, thereby improving its interaction with a biological target and its pharmacokinetic behavior. nih.gov For example, the addition of an amino group, as seen in 3-aminopyridazines, enhances basicity and allows for the formation of highly soluble salts like dihydrochlorides, which can be advantageous for formulation. nih.govblumberginstitute.org

Structure-Activity Relationship (SAR) Exploration: Pyridazin-4-ylmethanamine (B1591157) dihydrochloride (B599025) provides a key functional handle (the aminomethyl group) that allows for the systematic synthesis of derivative libraries. liberty.edu By creating a series of analogs with modifications at this position, researchers can explore the structure-activity relationship (SAR) to identify compounds with the highest potency and selectivity for a given target. vichemchemie.com This iterative process of design, synthesis, and testing is fundamental to lead optimization. danaher.com

The table below illustrates how modifications to a pyridazine core can impact biological activity, a key aspect of lead optimization studies.

| Compound Scaffold | Target | Modification | Resulting Activity (Example IC50) |

| Pyrido[2,3-d]pyridazine | p38 Kinase | Introduction of -one group | < 1 µM |

| Pyridazine Analog | Autotaxin (ATX) | Replacement of pyridine with pyridazine | 1 nM (vs. 5 nM for pyridine analog) taylorandfrancis.com |

| Pyrazolopyridine | RET Kinase | Scaffold Hopping | 25 nM nih.gov |

This table is illustrative and provides examples of how the pyridazine scaffold is utilized in lead optimization. IC50 values are representative examples from research on related compounds.

Identification and Validation of Novel Therapeutic Targets

The development of specific ligands is essential for identifying and validating new therapeutic targets. Pyridazine-based compounds have been instrumental in creating chemical probes and potent inhibitors used to investigate the function of various proteins in disease pathways. nih.govnih.gov

Kinase Inhibition: A significant number of pyridazine derivatives have been developed as kinase inhibitors. dntb.gov.uanih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer and inflammation. scirp.orged.ac.uk Pyridazine-containing molecules have been designed to target specific kinases, including:

p38 Kinase: Involved in inflammatory responses, certain pyrido[2,3-d]pyridazine derivatives have shown potent inhibition of p38 kinase, helping to validate it as a target for anti-inflammatory therapies. scirp.org

Hematopoietic Progenitor Kinase 1 (HPK1): This kinase is a target for cancer immunotherapy. Pyrido[3,4-c]pyridazine derivatives have been synthesized and tested as HPK1 inhibitors. researchgate.net

G Protein-Coupled Receptors (GPCRs): GPCRs are a major class of drug targets. nih.govdrugdiscoverychemistry.com Pyridazine derivatives have been explored as ligands for these receptors. For instance, Relugolix, a marketed drug, contains a pyridazine-related structure and acts as a GnRH receptor antagonist. nih.gov The development of selective allosteric modulators, which bind to a site distinct from the endogenous ligand, is a key strategy in GPCR drug discovery, and heterocyclic scaffolds like pyridazine are valuable in this pursuit. nih.govnih.gov

Other Enzymes and Proteins: The pyridazine scaffold has been incorporated into inhibitors for a diverse range of other targets. Branaplam, a molecule based on a pyridazine building block, functions as a splicing modulator for the SMN2 pre-mRNA, representing a novel approach to treating spinal muscular atrophy. taylorandfrancis.com This validates the components of the spliceosome as druggable targets.

Preclinical Research Modalities and Assay Development

In preclinical research, pyridazine derivatives serve as essential tools in various experimental models and assay systems designed to evaluate the efficacy and mechanism of action of new therapeutic agents.

Development of Chemical Probes: A chemical probe is a highly selective small molecule used to study the function of a specific protein in cells and organisms. nih.gov The pyridazine scaffold is used to construct such probes. nih.gov These probes are crucial for target validation and for elucidating biological pathways without genetic manipulation. For example, a potent and selective pyridazine-based inhibitor can be used in cellular assays to mimic the effect of knocking out its target protein.

High-Throughput Screening (HTS): In the initial stages of drug discovery, HTS is used to test large libraries of compounds for activity against a specific target. danaher.com Libraries of pyridazine derivatives are often included in these screens due to their proven track record as a "privileged scaffold" capable of binding to multiple target classes. A hit from an HTS campaign, such as the one that led to a series of mGluR5 negative allosteric modulators, often contains a heterocyclic core like pyrazolopyrazine. nih.gov

Cell-Based Assays: Preclinical evaluation heavily relies on cell-based assays to determine a compound's effect in a more biologically relevant context. Pyridazine derivatives are frequently evaluated in these assays to measure endpoints such as inhibition of cancer cell proliferation, reduction of inflammatory cytokine release (e.g., TNF-α and IL-6), or modulation of signaling pathways. scirp.orgnih.gov For example, pyrazolo-pyridazine derivatives have been assessed for their ability to inhibit CDK2/cyclin A, a key regulator of the cell cycle, in cancer cell lines. mdpi.com

The table below summarizes the application of pyridazine-based compounds in different preclinical research modalities.

| Research Modality | Application of Pyridazine Compound | Example Target/Pathway | Purpose |

| Chemical Probes | Selective ligand for a specific protein | Pirin nih.gov | Target identification and validation in cellular systems. nih.gov |

| High-Throughput Screening (HTS) | Component of a diverse chemical library | mGluR5 nih.gov | Identification of initial "hit" compounds for a new target. |

| Cell-Based Assays | Test compound to measure a cellular response | p38 Kinase / TNF-α release scirp.orgnih.gov | Quantify potency and efficacy in a biological context. |

| Phenotypic Screening | Unbiased screen to identify inhibitors of a cellular process | HSF1 Stress Pathway nih.gov | Discover compounds that produce a desired cellular outcome. nih.govresearchgate.net |

Analytical Methodologies in Chemical and Biological Research

Chromatographic Techniques for Compound Separation and Purity Assessment (e.g., HPLC, Column Chromatography)

The separation and purity assessment of pyridazine (B1198779) derivatives, including Pyridazin-4-ylmethanamine (B1591157) dihydrochloride (B599025), heavily relies on chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of such compounds. For related pyridine (B92270) and pyridazine compounds, Reverse-Phase HPLC (RP-HPLC) is frequently employed. researchgate.net The choice of stationary phase is critical; C18 columns are common, but for highly polar compounds like amine hydrochlorides, alternative columns may be necessary to achieve good peak shape and retention. chromforum.orgcmes.org

Challenges in the chromatographic analysis of amine hydrochlorides include broad peaks, which can be caused by interactions with the stationary phase or issues with the salt form of the analyte. chromforum.org To overcome these issues, several strategies are employed. The use of ion-pairing agents, such as heptanesulfonic acid, can improve peak symmetry, although it may reduce sensitivity for mass spectrometry detection. chromforum.org Another approach is to use a high concentration of salt, like ammonium (B1175870) acetate (B1210297), in the mobile phase to ensure symmetrical peaks, particularly in Hydrophilic Interaction Liquid Chromatography (HILIC). chromforum.orgresearchgate.net The mobile phase composition, typically a mixture of an aqueous buffer (e.g., phosphate (B84403) or ammonium acetate buffer) and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve effective separation. cmes.orgnih.gov

Column chromatography (CC) is a fundamental technique used for the purification of synthesized pyridazine derivatives, often employed after a reaction to isolate the desired product from byproducts and unreacted starting materials. mdpi.com The choice of solvent system and stationary phase (commonly silica (B1680970) gel) is crucial for achieving high purity of the final compound. mdpi.com

| Technique | Typical Application | Common Stationary Phase | Typical Mobile Phase Components | Reference |

| RP-HPLC | Purity analysis, quantification of impurities | C18 (e.g., Shim-pack Scepter, Hypersil BDS) | Acetonitrile, Methanol, Phosphate Buffer, Ammonium Acetate Buffer | cmes.orgnih.gov |

| HILIC | Analysis of polar compounds, genotoxic impurities | Silica | Acetonitrile, Water, Ammonium Acetate | researchgate.net |

| Column Chromatography | Purification of synthesized compounds | Silica Gel | Varies (e.g., mixtures of organic solvents) | mdpi.com |

Spectroscopic Characterization Methods (e.g., NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of Pyridazin-4-ylmethanamine dihydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal techniques used for this purpose.

NMR Spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For pyridazine derivatives, characteristic chemical shifts (δ) in parts per million (ppm) are observed for the protons on the pyridazine ring and the methanamine side chain. nih.govnih.gov

¹³C NMR: This method identifies the different carbon environments within the molecule. nih.gov

2D NMR Techniques: Methods such as COSY, HMQC, and HMBC are employed to establish connectivity between protons and carbons, which is crucial for unambiguously assigning the structure of complex pyridazine derivatives. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound.

Electrospray Ionization (ESI-MS): This is a soft ionization technique commonly used for polar molecules like pyridazine derivatives, providing the mass of the protonated molecule [M+H]⁺. nih.gov

Tandem Mass Spectrometry (LC/MS/MS): This powerful technique combines the separation capabilities of liquid chromatography with the detection sensitivity and specificity of mass spectrometry. It is particularly useful for identifying and quantifying trace-level impurities. nih.govresearchgate.net The identification is confirmed by comparing chromatographic retention times and analyte-specific fragmentation patterns. nih.gov

| Method | Information Obtained | Typical Use Case for Pyridazine Derivatives | Reference |

| ¹H NMR | Proton environment, count, and connectivity | Structural confirmation and purity assessment | nih.govnih.gov |

| ¹³C NMR | Carbon skeleton structure | Structural elucidation | nih.gov |

| ESI-MS | Molecular weight | Confirmation of compound identity | nih.gov |

| LC/MS/MS | Molecular weight and structure of components in a mixture | Trace impurity analysis and quantification | nih.govresearchgate.net |

Advanced Purity and Identity Verification Techniques

Beyond standard chromatographic and spectroscopic methods, advanced techniques are employed to ensure the definitive identity and purity of pharmaceutical compounds like this compound. These methods are especially critical for identifying and quantifying potentially genotoxic impurities (PGIs) at very low levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS) stands out as a highly sensitive and selective method for trace analysis. nih.gov Validated LC/MS/MS methods can accurately quantify impurities at parts-per-million (ppm) levels, which is essential for meeting stringent regulatory requirements for active pharmaceutical ingredients (APIs). nih.govresearchgate.net The development of such methods involves optimizing chromatographic conditions for separation and mass spectrometric parameters for sensitive detection. nih.gov

Quantitative NMR (qNMR) is another powerful technique for purity and identity verification. ¹H-NMR can be used not only for structural confirmation but also for quantitative analysis without the need for a specific reference standard of the impurity itself. nih.govresearchgate.net By comparing the integral of specific signals from the analyte to that of a certified internal standard, the purity of the compound can be accurately determined. nih.govresearchgate.net Furthermore, comparing the full ¹H-NMR spectrum of a sample to that of a well-characterized reference standard can rapidly verify its identity and detect any undeclared constituents or contaminants. nih.govresearchgate.net

These advanced methodologies provide a high degree of confidence in the identity, purity, and quality of the chemical compound, ensuring its suitability for research and development purposes.

Future Perspectives and Emerging Research Avenues

Exploration of Undiscovered Biological Targets for Pyridazin-4-ylmethanamine (B1591157) Dihydrochloride (B599025) Derivatives

The pyridazine (B1198779) scaffold is present in a wide array of pharmacologically active molecules, suggesting that derivatives of Pyridazin-4-ylmethanamine dihydrochloride could interact with a diverse range of biological targets. researchgate.netresearchgate.net The inherent properties of the pyridazine ring, such as its high dipole moment and hydrogen-bonding capacity, are crucial for molecular recognition and interaction with biological macromolecules. nih.gov

Future research is likely to focus on identifying and validating novel protein targets for this class of compounds. Given the prevalence of pyridazine cores in kinase inhibitors, a significant avenue of exploration is the screening of this compound derivatives against various kinase families implicated in disease. mdpi.comnih.gov For instance, different pyridazinone derivatives have been identified as potent inhibitors of kinases like p38 kinase, PI3K, and the c-Met proto-oncogene. mdpi.comnih.govscirp.org

Beyond kinases, the unique structural features of these derivatives may allow them to modulate other challenging targets. These could include protein-protein interactions, which are often difficult to target with small molecules, and epigenetic targets such as histone-modifying enzymes or bromodomains. The versatility of the pyridazine heterocycle provides a foundation for creating diverse chemical libraries to screen against these undiscovered targets. researchgate.netblumberginstitute.org

Table 1: Examples of Biological Targets for Various Pyridazine Derivatives

| Derivative Class | Biological Target | Therapeutic Area |

|---|---|---|

| Pyridazinone derivatives | c-Met Kinase | Oncology |

| Pyrido[2,3-d]pyridazin-2(1H)-ones | p38 Kinase | Inflammation |

| Pyridazino[4,5-b]indol-4-ones | PI3K | Oncology |

| Pyrrolo[3,4-d]pyridazinones | Cyclooxygenase-2 (COX-2) | Neuroinflammation |

| 3-Aminopyridazine (B1208633) derivatives | Tyrosine Kinase 2 (TYK2) | Autoimmune diseases |

| Phthalazine derivatives | Monoamine Oxidase (MAO) | Neurological Disorders |

Development of Innovative and Sustainable Synthetic Methodologies

The advancement of synthetic organic chemistry is crucial for the efficient and environmentally friendly production of novel this compound derivatives. Traditional methods for synthesizing pyridazines often involve harsh reaction conditions and the use of hazardous reagents. rasayanjournal.co.in Consequently, a major focus of future research is the development of innovative and sustainable synthetic strategies. mdpi.com

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including pyridazines. rasayanjournal.co.intandfonline.com These approaches aim to reduce waste, shorten reaction times, and improve yields. rasayanjournal.co.in Key innovative methodologies that are being explored include: